
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 3 and 4 positions, and an acetic acid moiety (-CH2COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-a-Amino-3,4-dimethoxybenzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to an alcohol, followed by the formation of the amino acid through a Strecker synthesis.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation and enzymatic processes. These methods are preferred due to their efficiency and scalability. Catalytic hydrogenation involves the reduction of the corresponding nitro compound using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Enzymatic processes utilize specific enzymes to catalyze the formation of the amino acid from precursor molecules, offering a more environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the carboxylic acid to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Brominated and sulfonated derivatives.
Scientific Research Applications
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (s)-a-Amino-3,4-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid can be compared with other similar compounds such as:
3,4-Dimethoxyphenylacetic acid: Lacks the amino group, making it less versatile in biochemical applications.
4-Methoxyphenylacetic acid: Contains only one methoxy group, resulting in different chemical properties and reactivity.
Phenylalanine: A naturally occurring amino acid with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
HVFSBZGHEZRVGA-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(=O)O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


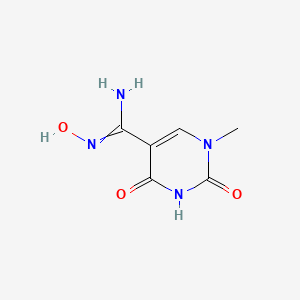



![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)
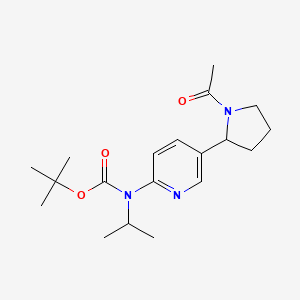
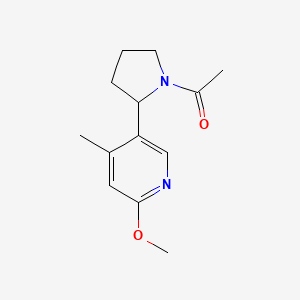
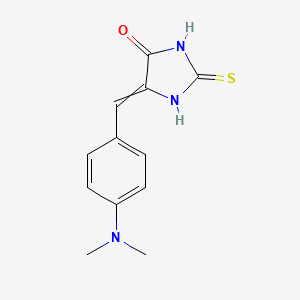
![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

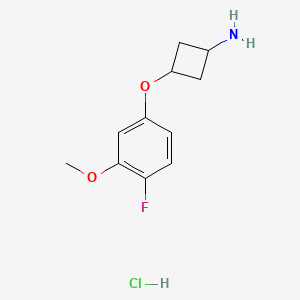
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)

